molecular formula C9H13BF3KSi B15302017 Potassium trifluoro(3-(trimethylsilyl)phenyl)borate

Potassium trifluoro(3-(trimethylsilyl)phenyl)borate

Cat. No.: B15302017
M. Wt: 256.19 g/mol
InChI Key: CRLOTACLBICKAW-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide typically involves the reaction of a trimethylsilyl-substituted phenylboronic acid with potassium fluoride and a trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

    Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.

    Solvents: Organic solvents such as tetrahydrofuran, dimethyl sulfoxide, and dichloromethane are commonly used.

Major Products

The major products formed from these reactions include substituted phenyl compounds, biaryl compounds, and various oxidized or reduced derivatives of the phenyl ring.

Scientific Research Applications

Potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The trimethylsilyl group provides steric protection and enhances the stability of the compound during these reactions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[2-(trimethylsilyl)phenyl]boranuide
  • Potassium phenyltrifluoroborate
  • Potassium trifluoro[3-(trimethylsilyl)propyl]boranuide

Uniqueness

Potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in cross-coupling reactions and other synthetic applications.

Properties

Molecular Formula

C9H13BF3KSi

Molecular Weight

256.19 g/mol

IUPAC Name

potassium;trifluoro-(3-trimethylsilylphenyl)boranuide

InChI

InChI=1S/C9H13BF3Si.K/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;/q-1;+1

InChI Key

CRLOTACLBICKAW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)[Si](C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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